

Comprehensive NMR Characterization of 4-amino-N-propylbenzamide: A Practical Guide

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Compound of Interest

Compound Name: 4-amino-N-propylbenzamide

CAS No.: 38681-78-6

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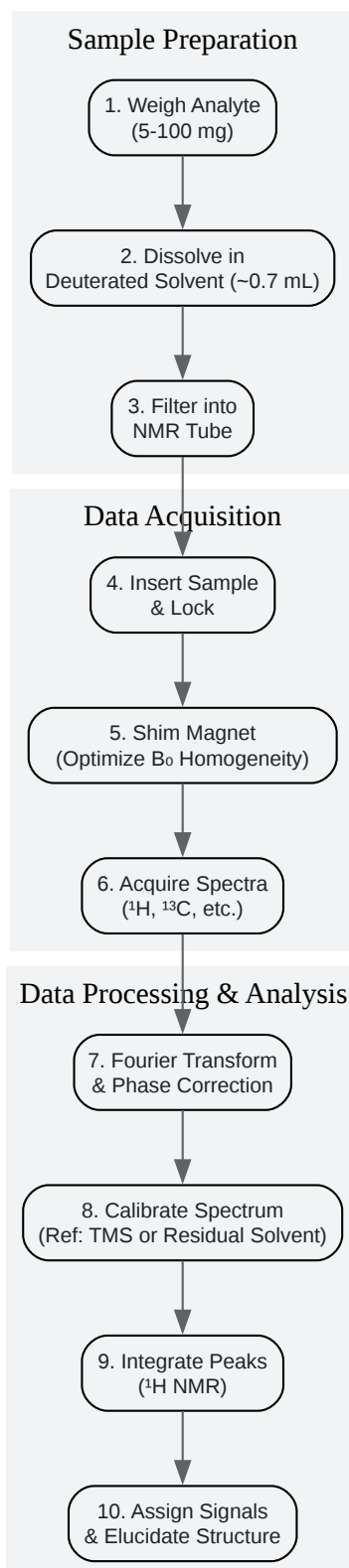
Abstract: This application note provides a detailed guide for the definitive nuclear magnetic resonance (NMR) characterization of **4-amino-N-propylbenzamide**, a key intermediate in various synthetic pathways. We present field-proven protocols for sample preparation and data acquisition for both proton (^1H) and carbon-13 (^{13}C) NMR spectroscopy. The causality behind experimental choices, such as solvent selection and concentration optimization, is explained to ensure high-quality, reproducible results. A thorough analysis of the expected spectral features, including chemical shifts, coupling constants, and integration, is provided to facilitate unambiguous structural confirmation for researchers in drug discovery and chemical development.

Introduction and Scientific Context

4-amino-N-propylbenzamide is a disubstituted benzene derivative featuring both an amide and an amino functional group.[1] Its structure makes it a valuable building block in medicinal chemistry and materials science. Accurate structural verification is a non-negotiable checkpoint in any synthetic workflow to ensure the integrity of downstream applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the non-destructive and definitive structural elucidation of organic molecules in solution.[2]

This guide offers a comprehensive framework for characterizing **4-amino-N-propylbenzamide** using ^1H and ^{13}C NMR. It moves beyond a simple listing of steps to explain the underlying principles, enabling scientists to adapt these methods to similar molecular scaffolds.

Molecular Structure:



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Caption: Standard workflow from sample preparation to structural assignment.

Protocol 2: Spectrometer Setup and Data Acquisition

The parameters below are typical for a 400 MHz spectrometer and should be adjusted as needed based on the instrument and sample concentration.

Parameter	¹ H Acquisition	¹³ C { ¹ H Decoupled} Acquisition	Rationale
Pulse Program	zg30	zgpg30	Standard 30° pulse for quantitative ¹ H; power-gated decoupling for ¹³ C to enhance signal (NOE) and simplify the spectrum.
Spectral Width	~16 ppm	~240 ppm	Encompasses the full range of expected chemical shifts for organic molecules.
Acquisition Time (AQ)	~2-4 s	~1-2 s	Balances resolution with experiment time. Longer AQ provides better resolution.
Relaxation Delay (D1)	2-5 s	2 s	Allows for nearly complete T1 relaxation of protons, ensuring accurate integration in ¹ H NMR. A shorter delay is acceptable for routine ¹³ C.
Number of Scans (NS)	8-16	1024-4096	Sufficient for good S/N in ¹ H. Many more scans are needed for ¹³ C due to its low sensitivity.
Temperature	298 K	298 K	Standard room temperature operation.

Spectral Interpretation: Assigning the Structure

The definitive proof of structure lies in correctly assigning every signal in the ^1H and ^{13}C spectra to a specific atom or group of atoms in the molecule. [3]

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum is predicted to show signals for eight distinct proton environments. The aromatic region will exhibit a characteristic pattern for a 1,4-disubstituted (para) benzene ring.

Label	Proton Environment	Predicted δ (ppm) (in CDCl ₃)	Multiplicity	Integration	Rationale
a	-NH (Amide)	6.0 - 8.0	Broad Singlet (t)	1H	Chemical shift is concentration and solvent dependent. May show coupling to the adjacent CH ₂ group (b).
b	-NH-CH ₂ -	-3.3 - 3.5	Quartet (q) or dt	2H	Deshielded by the adjacent nitrogen. Coupled to both the amide proton (a) and the methylene protons (c).
c	-CH ₂ -CH ₂ -CH ₃	-1.6 - 1.8	Sextet or Multiplet	2H	Coupled to the adjacent methylene (b) and methyl (d) protons.
d	-CH ₃	-0.9 - 1.0	Triplet (t)	3H	Standard aliphatic methyl group signal. Coupled to the adjacent

					methylene protons (c).
e	Ar-H (ortho to -NH ₂)	~6.6 - 6.8	Doublet (d)	2H	Shielded by the strong electron-donating amino group. Coupled to protons 'f'. [4]
f	Ar-H (meta to -NH ₂)	~7.6 - 7.8	Doublet (d)	2H	Deshielded relative to 'e' by the electron-withdrawing amide group. Coupled to protons 'e'.
g	-NH ₂	~3.5 - 4.5	Broad Singlet	2H	Chemical shift is highly variable and depends on solvent, concentration, and temperature. The protons may exchange, leading to a broad signal.

Note: Multiplicity abbreviations: s = singlet, d = doublet, t = triplet, q = quartet, dt = doublet of triplets.

Predicted ¹³C NMR Spectrum

The proton-decoupled ^{13}C NMR spectrum is predicted to show eight distinct signals, as the molecule has a plane of symmetry through the C1-C4 axis of the benzene ring.

Label	Carbon Environment	Predicted δ (ppm) (in CDCl_3)	Rationale
1	C=O (Amide)	167 - 170	Typical chemical shift for an amide carbonyl carbon.
2	Ar-C-NH ₂	148 - 152	Aromatic carbon attached to the strongly electron-donating amino group, significantly deshielded.
3	Ar-C-C=O	125 - 128	Quaternary aromatic carbon attached to the amide group. Less deshielded than C-2.
4	Ar-CH (meta to -NH ₂)	128 - 130	Aromatic methine carbon deshielded by the amide group.
5	Ar-CH (ortho to -NH ₂)	113 - 115	Aromatic methine carbon strongly shielded by the amino group.
6	-NH-CH ₂ -	41 - 44	Aliphatic carbon attached to nitrogen.
7	-CH ₂ -CH ₂ -CH ₃	22 - 25	Aliphatic methylene carbon.
8	-CH ₃	10 - 12	Aliphatic methyl carbon.

Conclusion

This application note provides a robust and scientifically grounded methodology for the NMR characterization of **4-amino-N-propylbenzamide**. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-fidelity ^1H and ^{13}C NMR spectra. The provided spectral predictions and interpretation guidelines serve as a reliable reference for the unambiguous confirmation of the molecular structure, ensuring data integrity for applications in drug development, medicinal chemistry, and materials science.

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